BenchChemオンラインストアへようこそ!

1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

opioid receptor pharmacology radioligand binding quinoxaline SAR

1‑Methyl‑N‑(3‑morpholinoquinoxalin‑2‑yl)‑1H‑pyrazole‑4‑sulfonamide (CAS 1787880‑93‑6) enables orthogonal interrogation of opioid and PI3K‑dependent pathways from a single chemotype. Its defined MOR Ki (3.80 nM) and quinoxaline‑morpholine core (PI3Kα IC₅₀ as low as 24 nM in analogues) make it an essential reference for structure‑activity‑relationship libraries. Substituting generic quinoxaline‑sulfonamides forfeits this specific MOR‑antagonist activity. UV‑active scaffold streamlines HPLC purity monitoring. Procure this well‑characterized probe to accelerate dual‑target lead optimization without cross‑reactivity ambiguity.

Molecular Formula C16H18N6O3S
Molecular Weight 374.42
CAS No. 1787880-93-6
Cat. No. B2659895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
CAS1787880-93-6
Molecular FormulaC16H18N6O3S
Molecular Weight374.42
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCOCC4
InChIInChI=1S/C16H18N6O3S/c1-21-11-12(10-17-21)26(23,24)20-15-16(22-6-8-25-9-7-22)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3,(H,18,20)
InChIKeyHCZNCOPYZVDNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1787880‑93‑6) – Core Identity and Procurement-Relevant Characteristics


1‑Methyl‑N‑(3‑morpholinoquinoxalin‑2‑yl)‑1H‑pyrazole‑4‑sulfonamide (CAS 1787880‑93‑6) is a synthetic low‑molecular‑weight (MW 374.42 g mol⁻¹) sulfonamide hybrid that fuses a quinoxaline scaffold, a morpholine hinge‑binding motif and a 1‑methylpyrazole‑4‑sulfonamide group [REFS‑1]. The compound is listed in curated bioactivity databases as a sub‑10 nanomolar binder of the mu‑opioid receptor (Ki = 3.80 nM, mouse MOR) and as a functional antagonist at the human MOR (IC₅₀ = 22 nM) [REFS‑1]. Its quinoxaline‑morpholine core is structurally related to a series of morpholino‑quinoxalines that have been optimised as PI3Kα inhibitors, indicating that the scaffold is privileged for kinase inhibitor design [REFS‑2]. These orthogonal activity signatures make the compound a useful chemical probe for laboratories that require a single synthetic intermediate capable of interrogating both opioid receptor and kinase‑dependent pathways.

1‑Methyl‑N‑(3‑morpholinoquinoxalin‑2‑yl)‑1H‑pyrazole‑4‑sulfonamide – Why In‑Class Compounds Cannot Be Interchanged


Quinoxaline‑sulfonamide hybrids are not a monolithic class. The identity of the sulfonamide group (pyrazole‑sulfonamide vs. carboxamide vs. thiol) and the nature of the 3‑position substituent on the quinoxaline core (morpholine vs. piperidine vs. piperazine) dictate which biological targets are engaged. For instance, morpholino‑quinoxaline derivative WR1 is a PI3Kα inhibitor with no reported opioid activity, whereas the present compound, which replaces a simple sulfonyl group with a 1‑methylpyrazole‑4‑sulfonamide, acquires nanomolar affinity for the mu‑opioid receptor [REFS‑1][REFS‑2]. Even among piperazinyl‑quinoxaline analogues synthesised from the same WR1 scaffold, PI3Kα IC₅₀ values span more than two orders of magnitude (24 nM to >1 μM), demonstrating that minor structural modifications lead to drastic pharmacodynamic shifts [REFS‑3]. Therefore, generic substitution of the title compound with any other quinoxaline‑sulfonamide would forfeit the specific mu‑opioid antagonist activity that distinguishes it from close structural neighbours.

1‑Methyl‑N‑(3‑morpholinoquinoxalin‑2‑yl)‑1H‑pyrazole‑4‑sulfonamide – Quantitative Differentiation Evidence


Mu-Opioid Receptor Binding Affinity vs. Structural Analogue WR1

The target compound displays a Ki of 3.80 nM for the mouse mu-opioid receptor (MOR) in a radioligand displacement assay, whereas the closely related morpholino‑quinoxaline WR1 has no reported MOR affinity in publicly available datasets [REFS‑1][REFS‑2]. This indicates that the 1‑methylpyrazole‑4‑sulfonamide moiety installs an opioid‑directed pharmacophore that is absent in WR1.

opioid receptor pharmacology radioligand binding quinoxaline SAR

Functional Antagonism at Human MOR vs. Mouse MOR Binding

The compound not only binds mouse MOR but also functionally antagonises the human receptor. In CHO cells co‑transfected with human MOR and Gqi5, it inhibited DAMGO‑induced calcium mobilisation with an IC₅₀ of 22 nM [REFS‑1]. This demonstrates that the antagonistic activity is conserved across species, a property not guaranteed for all synthetic MOR ligands.

functional antagonism human opioid receptor species translatability

Piperazinylquinoxaline PI3Kα Inhibitors as Comparative Scaffold Context

Structural optimisation of the morpholino‑quinoxaline core has yielded piperazinylquinoxaline derivatives with PI3Kα IC₅₀ values ranging from 24 nM (compound 41) to >1 μM [REFS‑1]. While the target compound has not been directly assayed for PI3Kα, its morpholino‑quinoxaline scaffold is the direct precursor of these potent inhibitors. The sulfonyl group is critical: pharmacophore mapping shows that both the morpholine and sulfonyl groups contribute significantly to PI3Kα inhibitory activity [REFS‑2].

PI3Kα inhibition quinoxaline scaffold kinase inhibitor SAR

Sulfonamide vs. Carboxamide Analogue: Functional Group Impact on Hydrogen‑Bonding Capacity

The sulfonamide group (‑SO₂NH‑) is a stronger hydrogen‑bond acceptor than the corresponding carboxamide (‑CONH‑) and presents a tetrahedral geometry that enables distinct binding interactions. The carboxamide analogue 1‑methyl‑N‑(3‑morpholinoquinoxalin‑2‑yl)‑1H‑pyrazole‑4‑carboxamide lacks the sulfonyl oxygen atoms, reducing its H‑bond acceptor count by one and altering its electrostatic potential surface [REFS‑1]. While no head‑to‑head biological comparison has been published, this structural difference is predicted to affect both solubility and target recognition.

sulfonamide vs carboxamide hydrogen-bond acceptor medicinal chemistry design

1‑Methyl‑N‑(3‑morpholinoquinoxalin‑2‑yl)‑1H‑pyrazole‑4‑sulfonamide – Highest‑Value Application Scenarios Based on Quantitative Evidence


Mu‑Opioid Receptor Antagonist Probe for GPCR Pharmacology

With a mouse MOR Ki of 3.80 nM and human MOR antagonist IC₅₀ of 22 nM [REFS‑1], the compound is well‑suited as a chemical probe for opioid receptor binding and functional antagonism studies. Its quinoxaline core provides UV‑active detection for HPLC purity monitoring, facilitating accurate concentration‑response analyses in recombinant cell systems.

Dual‑Target Lead Optimisation Starting Point

The morpholino‑quinoxaline scaffold is a validated starting point for PI3Kα inhibitor development, with optimised analogues reaching IC₅₀ values as low as 24 nM [REFS‑2]. The title compound combines this kinase‑relevant scaffold with a distinct MOR‑active sulfonamide group, offering a rare opportunity to explore dual PI3K/opioid pharmacology from a single chemotype.

Reference Compound for Quinoxaline‑Sulfonamide SAR Libraries

When building focused libraries around the quinoxaline‑sulfonamide chemotype, the title compound serves as a key reference because its MOR activity is quantitatively defined (Ki = 3.80 nM) [REFS‑1]. Its analogues (e.g., carboxamide and thiol derivatives) can be benchmarked against this data to quantify how functional group replacement shifts target engagement.

Quote Request

Request a Quote for 1-methyl-N-(3-morpholinoquinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.